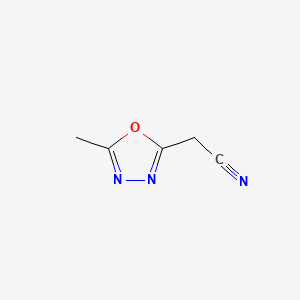

(5-甲基-1,3,4-恶二唑-2-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is a specialty product used in proteomics research . It is a compound with the molecular formula C5H5N3O and a molecular weight of 123.11 .

Synthesis Analysis

The synthesis of 5-methyl-1,3,4-oxadiazol-2-yl compounds often involves a condensation reaction with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride . This is followed by dehydrative cyclization to yield the final product .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The hydrazide derivative 4 on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization . This yields N - ((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo [ d ]thiazol-2-amine .Physical And Chemical Properties Analysis

“(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is an off-white solid . It has a molecular weight of 123.11 .科学研究应用

Anticancer Potential

Oxadiazoles, including “(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile”, have been studied for their potential in targeting various cancers . The incorporation of purine and pyrimidine rings in the synthesized derivatives has resulted in the development of potent anticancer molecules . These compounds have shown significantly enhanced anticancer activities against targeted receptor proteins .

Synthesis of Derivatives

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

High-Energy Core

Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .

Antioxidant Activities

Some oxadiazole derivatives have been tested for antioxidant activities . These compounds were prepared by derivatization of the amino function .

Anti-inflammatory Activities

In addition to their antioxidant potential, some oxadiazole derivatives have also been tested for anti-inflammatory activities .

Vasodilator Properties

Oxadiazoles have been studied for their vasodilator properties . This makes them potentially useful in the treatment of conditions like hypertension.

Anticonvulsant Properties

Some oxadiazole derivatives have been studied for their anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy.

Antidiabetic Properties

Oxadiazoles have also been studied for their antidiabetic properties . This could potentially make them useful in the treatment of diabetes.

作用机制

While the specific mechanism of action for “(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is not mentioned in the search results, 1,3,4-oxadiazole derivatives have been used in the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease . They have been shown to limit tau hyperphosphorylation and aggregation into pathological tau, which is a key feature of Alzheimer’s disease and other tauopathies .

属性

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4-7-8-5(9-4)2-3-6/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZOFWLYCRPADL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672493 |

Source

|

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |

CAS RN |

130781-63-4 |

Source

|

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)

![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)

![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)